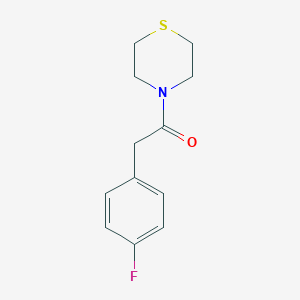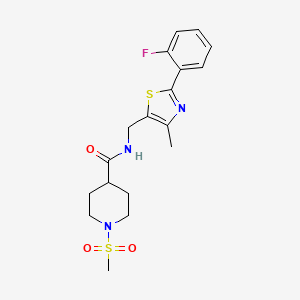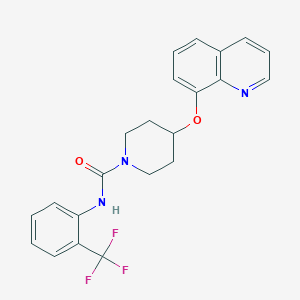
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in the field of scientific research. It is a potent and selective inhibitor of protein kinase B (PKB), which is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves the inhibition of protein kinase B (4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide), which is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is activated by various growth factors and cytokines and plays a crucial role in the regulation of various cellular processes. Inhibition of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide by 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide leads to the inhibition of various downstream signaling pathways, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve glucose metabolism in diabetic animal models by increasing insulin sensitivity and glucose uptake. The compound has also been shown to have potential neuroprotective effects in various neurodegenerative disorders by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, which makes it an ideal tool for studying the role of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide in various cellular processes. Additionally, the compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it an attractive target for drug discovery. However, the compound also has some limitations for lab experiments. The synthesis of the compound is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. Additionally, the compound has not been extensively studied for its potential toxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. One potential direction is the development of novel derivatives of the compound with improved potency and selectivity for 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. Additionally, the compound could be studied for its potential therapeutic applications in other diseases such as cardiovascular disease and inflammatory disorders. Another potential direction is the study of the compound's potential toxic effects and its safety profile, which could facilitate its use in clinical trials. Finally, the compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
合成方法
The synthesis of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves the reaction of quinoline-8-ol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form quinoline-8-yl 2-(trifluoromethyl)benzoate. The resulting compound is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent to form the final product.
科学研究应用
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells and has also been shown to improve glucose metabolism in diabetic animal models. Additionally, the compound has been studied for its potential neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-quinolin-8-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)17-7-1-2-8-18(17)27-21(29)28-13-10-16(11-14-28)30-19-9-3-5-15-6-4-12-26-20(15)19/h1-9,12,16H,10-11,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXMSFWLBUMFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

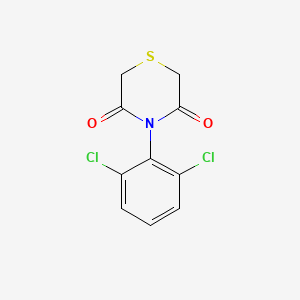

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2677406.png)
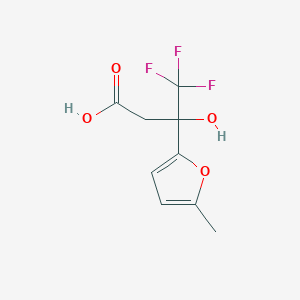
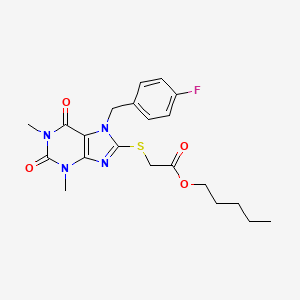
![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)
![(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine](/img/structure/B2677417.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)
